tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
Description
tert-Butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate is a chiral carbamate derivative featuring a tert-butyl carbamate group, a benzyloxymethyl substituent, a bromine atom at the C3 position, and a ketone (2-oxo) moiety on the propyl backbone. The (1S) configuration confers stereochemical specificity, making it a critical intermediate in asymmetric synthesis and pharmaceutical research. Its structural complexity—particularly the benzyloxymethyl group and bromo-ketone functionality—enhances its utility in nucleophilic substitution reactions and as a precursor for bioactive molecules .
Properties
Molecular Formula |
C16H22BrNO4 |
|---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
InChI Key |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Scientific Research Applications
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
The compound’s unique properties are best understood through comparisons with structurally analogous tert-butyl carbamates. Key differentiating factors include substituent effects, stereochemistry, and functional group interactions.
Bromo-Substituted Carbamates
Bromo-substituted carbamates vary in reactivity and biological activity based on substituent placement and steric hindrance.
| Compound Name | Structural Features | Key Differences vs. Target Compound | Implications | References |
|---|---|---|---|---|
| tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate | Two methyl groups at C2 | Lacks benzyloxymethyl and ketone groups | Higher steric hindrance reduces nucleophilic reactivity | |
| tert-Butyl N-(3-bromopropyl)carbamate | Linear propyl chain | No stereocenter or oxygen-containing groups | Lower enzymatic inhibition due to reduced bulk | |
| Target compound | Benzyloxymethyl, bromo, ketone, (1S) configuration | — | Enhanced stereoselectivity and reactivity in cross-coupling reactions |
Key Findings :
- The benzyloxymethyl group in the target compound introduces greater steric bulk than methyl or linear chains, slowing reaction kinetics but improving selectivity in chiral environments .
- The ketone moiety enables conjugate addition reactions, a feature absent in non-oxo analogs .
Oxygen-Containing Functional Groups
Oxygen-based substituents (e.g., benzyloxy, oxo, hydroxy) significantly influence solubility and electronic properties.
| Compound Name | Oxygen-Containing Groups | Key Differences vs. Target Compound | Implications | References |
|---|---|---|---|---|
| tert-Butyl ((3-oxocyclobutyl)methyl)carbamate | Cyclobutyl ketone | Cyclic vs. linear ketone | Altered ring strain and redox potential | |
| tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate | Aromatic hydroxymethyl group | Aromatic vs. aliphatic benzyloxy group | Increased π-π stacking in biological systems | |
| Target compound | Benzyloxymethyl, 2-oxo | — | Enhanced electrophilicity at ketone position |
Key Findings :
- The benzyloxymethyl group improves lipid solubility compared to hydroxyl or non-aromatic ethers, impacting membrane permeability in drug candidates .
- The 2-oxo group facilitates Schiff base formation, a trait exploited in prodrug design .
Stereochemical Variations
Chirality at the C1 position distinguishes the target compound from racemic or opposite-enantiomer analogs.
Key Findings :
- The (1S) configuration enhances compatibility with L-amino acid-processing enzymes, a critical factor in peptide synthesis .
- Racemic mixtures of similar compounds show reduced bioactivity, underscoring the importance of stereochemical purity .
Structural Complexity and Chain Length
Chain length and cyclic vs. linear structures dictate molecular flexibility and interaction profiles.
Key Findings :
- Shorter chains (e.g., propane) improve synthetic yield in solid-phase peptide synthesis compared to bulkier analogs .
- Cyclic derivatives exhibit slower degradation rates in vivo, advantageous for sustained-release formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
